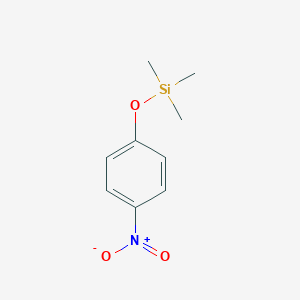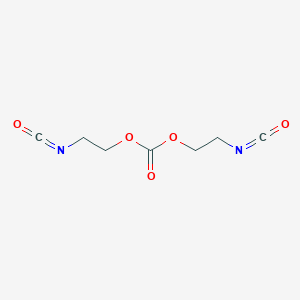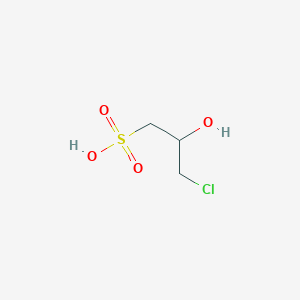
1,3-亚苯基二异氰酸酯
概述
描述
1,3-Phenylene diisocyanate: is an organic compound with the molecular formula C8H4N2O2 . It is a diisocyanate, meaning it contains two isocyanate groups (-NCO) attached to a benzene ring at the 1 and 3 positions. This compound is used primarily in the production of polyurethanes and other polymers due to its reactive isocyanate groups.
科学研究应用
1,3-Phenylene diisocyanate has several scientific research applications, including:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are utilized in various applications such as foams, coatings, adhesives, and elastomers.
Material Science: Employed in the development of high-performance materials with enhanced thermal and mechanical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its ability to form biocompatible polymers.
Photovoltaics: Used in the in situ polymerization for enhancing the efficiency and stability of perovskite solar cells.
作用机制
Target of Action
1,3-Phenylene diisocyanate (1,3-PDI) is a compound primarily used in the production of polyurethane resins . Its primary targets are the molecules that it reacts with to form these resins, such as water and other nucleophiles .
Mode of Action
1,3-PDI interacts with its targets through a process known as condensation polymerization . In the presence of water, 1,3-PDI undergoes a reaction that leads to the formation of polyurea . This reaction is triggered by the nucleophilic attack of water on the isocyanate groups of 1,3-PDI, leading to the formation of amines and carbon dioxide . The newly formed amines can further react with isocyanate groups to form urea linkages .
Biochemical Pathways
The primary biochemical pathway affected by 1,3-PDI is the formation of polyurea resins . These resins are used in various applications, including coatings, adhesives, and elastomers .
Pharmacokinetics
It’s important to note that 1,3-pdi is a volatile and reactive compound . It can be absorbed through inhalation and skin contact, and due to its reactivity, it can cause irritation and sensitization .
Result of Action
The primary result of 1,3-PDI’s action is the formation of polyurea resins . These resins have various industrial applications due to their durability and versatility .
Action Environment
The action of 1,3-PDI is influenced by environmental factors such as the presence of water and other nucleophiles . The reactivity of 1,3-PDI can also be influenced by temperature and pH . Proper storage and handling of 1,3-PDI are crucial to maintain its stability and efficacy .
生化分析
Biochemical Properties
This reactivity is the basis for their use in the production of polyurethanes .
Cellular Effects
Diisocyanates are known to cause respiratory and dermal sensitization, leading to conditions such as occupational asthma . These effects are likely due to the reactivity of diisocyanates with biological molecules, leading to the formation of haptens that can trigger an immune response .
Molecular Mechanism
It is known that diisocyanates can react with amines to form urea derivatives, and with water to form amines and carbon dioxide . These reactions could potentially interfere with various biological processes.
Temporal Effects in Laboratory Settings
It is known that diisocyanates can polymerize in the presence of water , which could potentially lead to changes in their effects over time.
Metabolic Pathways
It is known that diisocyanates can react with water to form amines and carbon dioxide , which could potentially be involved in various metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Phenylene diisocyanate can be synthesized through the phosgenation of 1,3-phenylenediamine. The reaction involves the treatment of 1,3-phenylenediamine with phosgene (COCl2) in the presence of a solvent such as toluene or chlorobenzene. The reaction is typically carried out at temperatures ranging from 50°C to 100°C. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of 1,3-phenylene diisocyanate follows a similar process but on a larger scale. The phosgenation reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is often obtained in high purity through multiple stages of purification, including distillation and crystallization.
化学反应分析
Types of Reactions: 1,3-Phenylene diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization Reactions: Reacts with diols or diamines to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with amines to form ureas.
Water: Hydrolyzes in the presence of water to form amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with diols or diamines.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
相似化合物的比较
1,4-Phenylene diisocyanate: Similar structure but with isocyanate groups at the 1 and 4 positions.
4,4’-Methylenebis(phenyl isocyanate): Contains two phenyl rings connected by a methylene bridge, each with an isocyanate group.
Tolylene-2,4-diisocyanate: Contains a toluene ring with isocyanate groups at the 2 and 4 positions.
Hexamethylene diisocyanate: An aliphatic diisocyanate with a six-carbon chain between the isocyanate groups.
Uniqueness: 1,3-Phenylene diisocyanate is unique due to its specific positioning of isocyanate groups on the benzene ring, which influences its reactivity and the properties of the polymers it forms. Compared to 1,4-phenylene diisocyanate, the 1,3-isomer provides different mechanical and thermal properties in the resulting polymers, making it suitable for specific applications where these properties are desired.
属性
IUPAC Name |
1,3-diisocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHSXKTVMPXHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
| Record name | 1,3-PHENYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18127 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044792 | |
| Record name | 1,3-Diisocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with an irritating odor; [Alfa Aesar MSDS] | |
| Record name | 1,3-Phenylene diisocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19263 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
123-61-5 | |
| Record name | 1,3-PHENYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18127 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Phenylene diisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diisocyanatobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Phenylene diisocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3-diisocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Diisocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-phenylene diisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIISOCYANATOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B44H9MFH1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Spiro[4.5]decan-6-one](/img/structure/B85741.png)

